Cleroindicin C
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Overview
Description
Cleroindicin C is a naturally occurring compound isolated from the aerial parts of the plant Clerodendrum indicum. This compound has a unique chemical structure characterized by a cyclohexene ring fused with a furan ring, along with two additional oxygen-containing functional groups.
Scientific Research Applications
Cleroindicin C has shown promising potential in various scientific research applications:
Antimicrobial Activity: This compound has demonstrated inhibitory effects against several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
Cytotoxic Activity: The compound has exhibited cytotoxic effects against various cancer cell lines, including human leukemia and colon cancer cells.
Antioxidant Activity: This compound has shown free radical scavenging activity, suggesting its potential role as an antioxidant.
Future Directions
Catalytic asymmetric dearomatization is an emerging and dynamic research subject in asymmetric catalysis, which has received considerable attention in recent years . The direct transformations from readily available aromatic feedstocks to structurally diverse three-dimensional polycyclic molecules make catalytic asymmetric dearomatization reactions of broad interest for both organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Cleroindicin C is a natural product derived from plants . .
Mode of Action
The mode of action of this compound remains largely unknown. Preliminary studies suggest potential anti-tumor and anti-inflammatory properties. The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Biochemical Pathways
It has been suggested that this compound may be involved in the catalytic asymmetric dearomatization process .
Result of Action
Some research suggests potential anti-tumor and anti-inflammatory properties. Further investigation is required to describe the molecular and cellular effects of this compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The enantioselective total synthesis of cleroindicin C involves the use of 2,4-dihydroxybenzaldehyde as a starting material. The synthesis proceeds through sequential o-quinone methide chemistry and diastereoselective dearomatization . Another synthetic route involves the conversion of 3,3a,7,7aα-tetrahydro-3aα-hydroxy-2H-6-benzofuranone to this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis, and further research is needed to develop scalable industrial production processes.
Chemical Reactions Analysis
Types of Reactions
Cleroindicin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include Triton B, aluminum amalgam, and P(OPh)3. These reagents facilitate intramolecular epoxidation, reduction, and other transformations .
Major Products Formed
The major products formed from the reactions of this compound include cleroindicin D and cleroindicin F. For example, the reduction of the hydroperoxyl group in this compound by P(OPh)3 generates cleroindicin F .
Comparison with Similar Compounds
. These compounds share similar structural features but differ in their specific functional groups and biological activities. Cleroindicin C is unique due to its specific combination of functional groups, which contribute to its distinct biological properties.
Conclusion
This compound is a fascinating compound with significant potential in various scientific research applications. Its unique chemical structure and promising biological activities make it an important subject of study in the fields of chemistry, biology, medicine, and industry. Further research is needed to fully understand its mechanism of action and to develop scalable production methods for its use in various applications.
Properties
IUPAC Name |
(3aR,7aS)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBQZDMJIVJQLX-JGVFFNPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2CC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(CCO[C@H]2CC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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